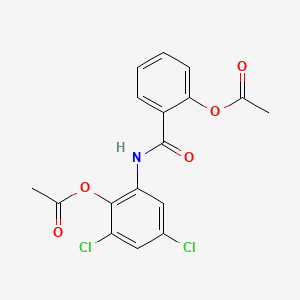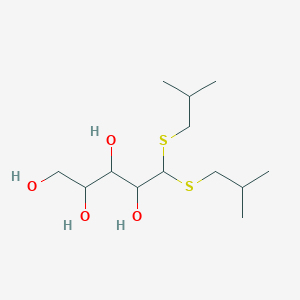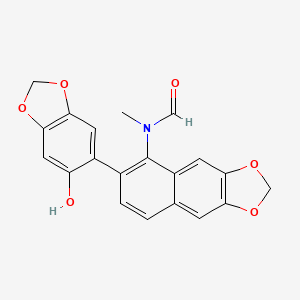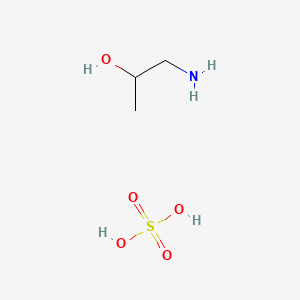
1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a nitro group at the 4’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be achieved through several methods:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane.
Diazotisation and Coupling Reaction: Aniline derivatives can be diazotized using isopropyl nitrite, followed by coupling with benzene derivatives in the presence of copper chloride (CuCl) as a catalyst.
Industrial production methods often involve scalable and practical synthetic routes that ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Free Radical Reactions: The compound can undergo free radical bromination using N-bromosuccinimide (NBS) to form brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the biphenyl structure enhances its reactivity towards electrophiles, facilitating the formation of substituted derivatives . The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be compared with other biphenyl derivatives such as:
2,4’-Dimethyl-1,1’-biphenyl: This compound lacks the nitro group, making it less reactive towards electrophilic substitution.
2,2’,5,5’-Tetrachloro-1,1’-biphenyl: This compound contains chlorine atoms instead of methyl and nitro groups, resulting in different chemical properties and reactivity.
The presence of the nitro group in 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- makes it unique and more reactive compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
69299-50-9 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1,4-dimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
RHLFUEGPBSAOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


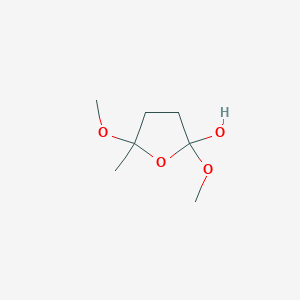
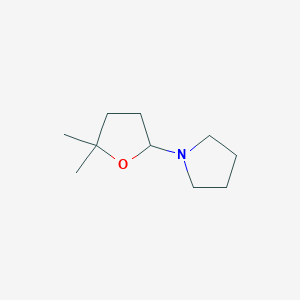
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
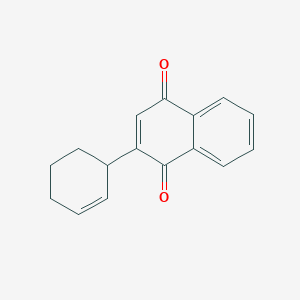
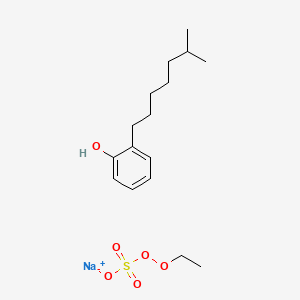

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
